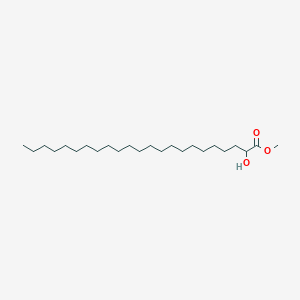

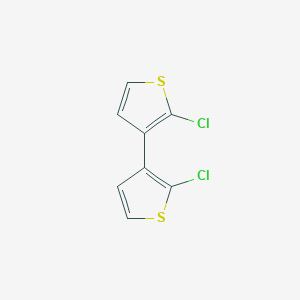

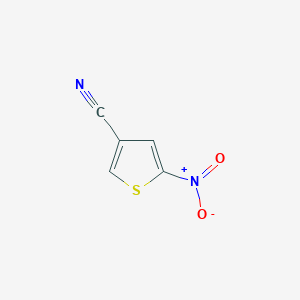

![molecular formula C8H7ClN2 B186594 8-(氯甲基)咪唑并[1,2-a]吡啶 CAS No. 167883-99-0](/img/structure/B186594.png)

8-(氯甲基)咪唑并[1,2-a]吡啶

描述

8-(Chloromethyl)imidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

有机合成和药物应用中的杂环N-氧化物分子

杂环N-氧化物分子,如源自咪唑和吡啶的分子,在有机合成和药物化学中至关重要,因为它们是多功能合成中间体和具有生物重要性。这些化合物在形成金属配合物、设计催化剂以及促进不对称催化和合成中起着重要作用。值得注意的是,某些N-氧化物衍生物表现出显著的生物活性,包括抗癌、抗菌和抗炎作用,突显了它们在药物开发研究中的潜力(Li et al., 2019)。

在药物化学中的咪唑并[1,2-b]吡啶

咪唑并[1,2-b]吡啶的骨架,与8-(氯甲基)咪唑并[1,2-a]吡啶密切相关,是药物化学中重要的杂环核。它提供了各种生物活性分子,包括激酶抑制剂泊那替尼,促使人们重新探索新衍生物用于治疗应用。本综述强调了含有咪唑并[1,2-b]吡啶的衍生物的结构-活性关系(SAR),为药物化学家提供了洞察力,帮助他们寻找具有改进的药代动力学特性和疗效的新化合物(Garrido et al., 2021)。

嘧啶附加的光学传感器和生物应用

含有杂原子的化合物,包括嘧啶衍生物,在有机化学中至关重要,因为它们在合成光学传感器和生物应用中发挥作用。特别是嘧啶衍生物以其精致的传感材料和各种药物应用而闻名。它们形成配位和氢键的能力使其适用于传感探针,突显了它们在开发新的光学传感器和治疗剂中的重要性(Jindal & Kaur, 2021)。

咪唑并[1,2-a]嘧啶及相关化合物

咪唑并[1,2-a]嘧啶及其衍生物与8-(氯甲基)咪唑并[1,2-a]吡啶具有结构相似性,已被合成并用于其生物活性和腐蚀抑制等次要应用的研究。本综述旨在全面介绍这些杂环基团的合成方法和应用,希望激发该领域的进一步研究和发展(Kobak & Akkurt, 2022)。

未来方向

属性

IUPAC Name |

8-(chloromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWWHWXIZVRRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616657 | |

| Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Chloromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

167883-99-0 | |

| Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

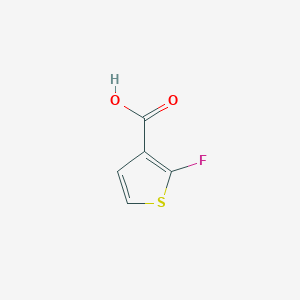

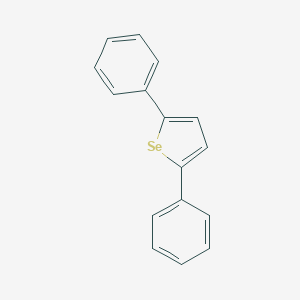

![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)

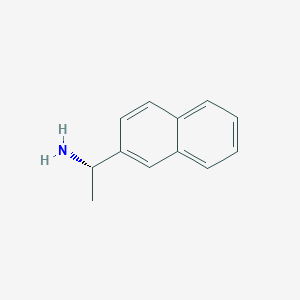

![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)